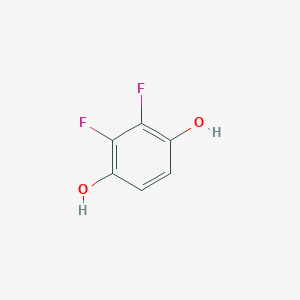

2,3-Difluorobenzene-1,4-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluorobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKWZXXUWUOXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452449 | |

| Record name | 2,3-Difluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124728-90-1 | |

| Record name | 2,3-Difluoro-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124728-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluorobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 2,3-Difluorobenzene-1,4-diol. Due to the limited availability of direct experimental data for this specific isomer, this guide also draws upon information from closely related compounds to provide a thorough understanding of its expected characteristics and behavior.

Chemical and Physical Properties

This compound, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic compound with the chemical formula C₆H₄F₂O₂. The strategic placement of two fluorine atoms on the benzene ring adjacent to the hydroxyl groups is expected to significantly influence its electronic properties, acidity, and metabolic stability compared to its non-fluorinated parent compound, hydroquinone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 124728-90-1 | Vendor Information |

| Molecular Formula | C₆H₄F₂O₂ | Vendor Information |

| Molecular Weight | 146.09 g/mol | Calculated |

| Melting Point | 124-126 °C | Predicted |

| Boiling Point | 247.9 ± 35.0 °C | Predicted |

| Density | 1.542 ± 0.06 g/cm³ | Predicted |

| pKa | 8.14 ± 0.23 | Predicted |

| Appearance | White to off-white crystals | Vendor Information |

Synthesis and Experimental Protocols

Caption: Proposed synthesis workflow for a derivative of this compound.[1]

Experimental Protocol: Synthesis of 5,6-d₂-2,3-Difluorohydroquinone [1]

This protocol describes the deuteration of 2,3-difluorohydroquinone, which serves as a starting material for further synthesis.

-

Materials: 2,3-Difluorohydroquinone, Amberlyst-15, D₂O, Ethyl ether, MgSO₄.

-

Procedure:

-

Place 200 mg (1.4 mmol) of 2,3-Difluorohydroquinone in a pressure tube.

-

Add a small amount of Amberlyst-15 and 10-15 ml of D₂O.

-

Heat the reaction mixture at 180 °C for 24 hours.

-

Allow the solution to cool and then extract with ethyl ether.

-

Wash the organic phase with water, dry with MgSO₄, and evaporate the solvent under vacuum.

-

Purify the product by silica gel chromatography using a hexane-ethyl ether gradient (8:2 to 7:3).

-

-

Yield: 51% of a crystalline solid with a melting point of 124-126 °C.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. However, spectral data for its deuterated analog and related difluorobenzene compounds can provide valuable insights into the expected chemical shifts and coupling constants.

Table 2: Predicted and Analogous NMR Data

| Nucleus | Predicted/Analogous Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference Compound | Source |

| ¹H NMR | 6.38 | m | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] |

| 8.37 | s | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |

| ¹³C NMR | 112.3 | t | J(C-F) = 3.1 | 5,6-d₂-2,3-Difluorohydroquinone | [1] |

| 139.60 | dd | J(C-F) = 7.9, 3.4 | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |

| 142.10 | dd | J(C-F) = 242.5, 13.6 | 5,6-d₂-2,3-Difluorohydroquinone | [1] | |

| ¹⁹F NMR | -160.3 | s | - | 5,6-d₂-2,3-Difluorohydroquinone | [1] |

Note: The provided NMR data is for the deuterated analog and should be considered as an approximation for this compound. The presence of protons instead of deuterium at positions 5 and 6 would lead to additional proton signals and potential H-F coupling.

Chromatographic Analysis

A specific High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound has not been detailed in the available literature. However, general methods for the analysis of hydroquinone and its derivatives can be adapted. A reversed-phase HPLC method is generally suitable for such compounds.

General Experimental Protocol for HPLC Analysis of Hydroquinone Derivatives

-

Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore, typically around 280-290 nm for hydroquinones.

-

Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Caption: General experimental workflow for HPLC analysis.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are scarce. However, the biological activities of the parent compound, hydroquinone, and other fluorinated aromatic compounds suggest potential areas of interest for researchers. Hydroquinone itself exhibits anti-cancer, anti-inflammatory, and antioxidant properties.[2][3] The introduction of fluorine atoms can modulate these activities, potentially enhancing efficacy or altering the pharmacological profile.

Fluorinated compounds are of significant interest in drug development due to their ability to improve metabolic stability, binding affinity, and lipophilicity.[4] Therefore, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents. The biological activities of related fluorinated hydroquinones and their derivatives include antimicrobial and anticancer effects.[5]

References

- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 2. mdpi.com [mdpi.com]

- 3. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]

- 5. Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Difluorobenzene-1,4-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and materials science where fluorinated aromatic structures are of significant interest.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data that have been reported for this compound. This data is critical for confirming the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR data are particularly informative. The data presented was acquired in acetone-d6.[1]

¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.37 | s | 2H, -OH |

| 6.38 | m | 2H, Ar-H |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Splitting (J Hz) | Assignment |

| 142.10 | dd, J(C-F) = 242.5, 13.6 | 2C, C-F |

| 139.60 | dd, J(C-F) = 7.9, 3.4 | 2C, C-OH |

| 112.3 | t, J(C-F) = 3.1 | 2C, C-H |

¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity |

| -160.3 | s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The following are the significant peaks observed in the powder FTIR spectrum of this compound.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3255 | broad | O-H stretch |

| 1621.5 | medium | C=C aromatic stretch |

| 1500.5 | strong | C=C aromatic stretch |

| 1385.1 | medium | C-O stretch / O-H bend |

| 1317.3 | medium | C-F stretch |

| 1258.4 | medium | C-F stretch |

| 1196.4 | medium | C-H in-plane bend |

| 1044.2 | medium | C-O stretch |

| 983.7 | strong | C-H out-of-plane bend |

| 676.5 | broad | O-H out-of-plane bend |

Mass Spectrometry (MS)

As of the latest literature review, a published mass spectrum for this compound was not available. However, based on the known fragmentation patterns of hydroquinones and fluorinated aromatic compounds, a predicted fragmentation pattern under electron ionization (EI) can be proposed. The molecular ion (M⁺˙) is expected, followed by characteristic losses.

Predicted Mass Spectrometry Fragmentation Data

| m/z (predicted) | Ion | Description |

| 146 | [C₆H₄F₂O₂]⁺˙ | Molecular Ion |

| 118 | [C₅H₃F₂O]⁺ | Loss of CO |

| 99 | [C₅H₄F₂]⁺˙ | Loss of CHO |

| 90 | [C₄H₂F₂]⁺˙ | Loss of 2CO |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in acetone-d6. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). For ¹H and ¹³C NMR, the residual solvent peak was used as an internal reference. For ¹⁹F NMR, an external standard was likely used.

Infrared (FTIR) Spectroscopy

The FTIR spectrum was obtained from a powder sample. A small amount of the solid this compound was analyzed directly. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Predicted Protocol)

For electron ionization mass spectrometry (EI-MS), a solid sample of this compound would be introduced into the ion source, typically via a direct insertion probe. The sample would be vaporized by heating, and then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions would be separated by a mass analyzer and detected to generate the mass spectrum.

Visualizations

The following diagrams illustrate key experimental and logical workflows.

References

A Comparative Crystallographic Analysis of Dihalogenated Hydroquinones: Insights into the Structural Landscape of 2,3-Difluorobenzene-1,4-diol Analogs

Abstract: This technical guide provides a detailed crystallographic analysis of compounds structurally related to 2,3-difluorobenzene-1,4-diol. Due to the limited availability of public crystallographic data for this compound, this paper presents a comprehensive examination of its close analogs: 2,3-dichlorobenzene-1,4-diol and meso-2,3-difluoro-1,4-butanediol. The synthesis, experimental protocols for single-crystal X-ray diffraction, and detailed structural data are presented to offer valuable insights for researchers, scientists, and professionals in drug development interested in the conformational and crystallographic properties of fluorinated and halogenated hydroquinones.

Introduction

Fluorinated and halogenated hydroquinones are important structural motifs in medicinal chemistry and materials science. The introduction of fluorine and other halogens can significantly alter the electronic properties, lipophilicity, metabolic stability, and intermolecular interactions of molecules. Understanding the precise three-dimensional arrangement of these compounds in the solid state is crucial for rational drug design and the development of new materials. This guide focuses on the crystal structure analysis of analogs of this compound to provide a framework for understanding its potential solid-state behavior.

Experimental Protocols

Synthesis and Crystallization

2.1.1. 2,3-Dichlorobenzene-1,4-diol

The synthesis of 2,3-dichlorobenzene-1,4-diol was performed as described by Beddoes et al. (1981).[1] Single crystals suitable for X-ray diffraction were obtained from a benzene solution.[1]

2.1.2. meso-2,3-Difluoro-1,4-butanediol

A multi-gram scale synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in five steps starting from (Z)-but-2-enediol.[2][3] The final step involved the debenzylation of meso-1,4-dibenzyloxy-2,3-difluorobutane. Specifically, Pd/C (5%) was added to a solution of the difluoride in THF, and the mixture was stirred under a hydrogen atmosphere for 16 hours.[2] The crude product was purified by column chromatography to yield the diol as a white crystalline solid.[2]

X-ray Data Collection and Structure Refinement

2.2.1. 2,3-Dichlorobenzene-1,4-diol

Data for 2,3-dichlorobenzene-1,4-diol was collected on an Enraf–Nonius CAD-4 diffractometer using Cu Kα radiation.[1] The structure was solved using SIR92 and refined using RAELS.[1] Hydroxy hydrogen atoms were located on a difference map and then fixed, while other hydrogen atoms were placed in calculated positions.[1]

2.2.2. meso-2,3-Difluoro-1,4-butanediol

Single-crystal X-ray diffraction data for meso-2,3-difluoro-1,4-butanediol was collected on a Bruker Nonius Kappa CCD Area Detector with a Bruker Nonius FR591 rotating anode (λ(MoKα) = 0.71073 Å) at 120 K.[4] The data was processed using DENZO and corrected for absorption with SADABS.[4] The structure was solved and refined using SHELXS-97 and SHELXL-97, respectively.[4] Non-hydrogen atoms were refined anisotropically, and hydrogen atoms were included in idealized positions.[4]

Data Presentation

Crystal Data and Structure Refinement

| Parameter | 2,3-Dichlorobenzene-1,4-diol[1] | meso-2,3-Difluoro-1,4-butanediol[2][3] |

| Chemical Formula | C₆H₄Cl₂O₂ | C₄H₈F₂O₂ |

| Formula Weight | 179.00 | 126.10 |

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/c | I4₁/a |

| a (Å) | 4.831 (1) | Data not available |

| b (Å) | 11.347 (2) | Data not available |

| c (Å) | 12.962 (3) | Data not available |

| β (°) | 105.94 (1) | 90 |

| Volume (ų) | 683.2 (2) | Data not available |

| Z | 4 | Data not available |

| Temperature (K) | 294 | 120 |

| Radiation | Cu Kα | MoKα |

| R[F² > 2σ(F²)] | 0.034 | Data not available |

| wR(F²) | 0.050 | Data not available |

| Goodness-of-fit (S) | 1.87 | Data not available |

Hydrogen Bond Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Compound |

| O—H···O | Fixed | N/A | N/A | N/A | 2,3-Dichlorobenzene-1,4-diol[1] |

| O—H···O | N/A | N/A | 2.685 | 170.1 | meso-2,3-Difluoro-1,4-butanediol[2] |

Structural Analysis

2,3-Dichlorobenzene-1,4-diol

The crystal structure of 2,3-dichlorobenzene-1,4-diol reveals that the molecules are linked into layers by O—H···O hydrogen bonds.[1] Each molecule acts as both a donor and an acceptor for two hydrogen bonds.[1] These layers are further connected by Cl···Cl interactions, forming chains with alternating distances of 3.274 (2) Å and 3.742 (2) Å.[1] Additionally, C—H···Cl and Cl···π interactions contribute to the three-dimensional packing.[1]

meso-2,3-Difluoro-1,4-butanediol

In the crystal structure of meso-2,3-difluoro-1,4-butanediol, the molecule exhibits crystallographic inversion symmetry.[2][3] A key conformational feature is the anti arrangement of the vicinal fluorine atoms, with a dihedral angle of 180°.[2][3] The hydroxyl groups adopt a gauche conformation relative to the adjacent fluorine atoms.[2][3] Strong O—H···O hydrogen bonds link the molecules into helical arrangements around the crystallographic 4₁ screw axes.[2]

Visualizations

Caption: General experimental workflow for crystal structure analysis.

Conclusion

While the crystal structure of this compound is not publicly available, the detailed analysis of its analogs, 2,3-dichlorobenzene-1,4-diol and meso-2,3-difluoro-1,4-butanediol, provides significant insights into the expected structural features. The chloro-analog highlights the importance of hydrogen bonding and halogen···halogen interactions in the crystal packing of dihalogenated hydroquinones. The fluoro-alkane analog demonstrates the conformational preference of vicinal difluorides. This comparative analysis serves as a valuable resource for researchers working on the design and synthesis of novel fluorinated molecules for pharmaceutical and material science applications, offering a predictive framework for their solid-state properties.

References

- 1. 2,3-Dichlorobenzene-1,4-diol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 2,3-Difluorobenzene-1,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone, is a fluorinated aromatic organic compound. The strategic placement of fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These characteristics make it a compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological interactions.

Core Physical and Chemical Properties

The introduction of two adjacent fluorine atoms to the hydroquinone scaffold imparts unique electronic properties to the molecule. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₂O₂ | [1] |

| Molecular Weight | 146.09 g/mol | [1] |

| CAS Number | 124728-90-1 | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 124-126 °C | [1] |

| Boiling Point | 247.9 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.542 ± 0.06 g/cm³ (at 20 °C) | [1] |

| Flash Point | 103.7 ± 25.9 °C | [1] |

| pKa (predicted) | 8.14 ± 0.23 | [1] |

| Solubility | Slightly soluble (1.9 g/L at 25 °C) | [2] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for key experimental procedures.

Synthesis of 5,6-d2-2,3-Difluorohydroquinone (a Deuterated Analog)

A detailed synthesis for a deuterated version of the title compound has been reported, which provides a strong foundational methodology for the synthesis of the non-deuterated analog.

Procedure:

-

2,3-Difluorohydroquinone (200 mg, 1.4 mmol) is placed in a pressure tube.

-

A small amount of Amberlyst-15 and 10-15 ml of D₂O are added to the tube.

-

The reaction mixture is heated at 180 °C for 24 hours.

-

After cooling, the solution is extracted with diethyl ether.

-

The organic phase is washed with water, dried with MgSO₄, and evaporated under vacuum.

-

The resulting product is purified by chromatography over silica gel using a hexane-ethyl ether gradient (8:2 to 7:3) to yield a crystalline solid.

Characterization Data for the Deuterated Analog:

-

Melting Point: 124-126 °C

-

¹H NMR (500 MHz, acetone-d₆): δ 6.38 (m, 2H), 8.37 (s, 2H)

-

¹³C NMR (125 MHz, acetone-d₆): δ 112.3 (t, JC-F = 3.1 Hz, CH), 139.60 (dd, JC-F = 7.9, 3.4 Hz, CO), 142.10 (dd, JC-F = 242.5, 13.6 Hz, CF)

-

¹⁹F NMR (470.39 MHz, acetone-d₆): δ -160.3 (s)

-

FTIR (Powder, cm⁻¹): 3255 (b), 1621.5 (m), 1500.5 (s), 1385.1 (m), 1317.3 (m), 1258.4 (m), 1196.4 (m), 1165.5 (w), 1044.2 (m), 983.7 (s), 676.5 (b)

Biological Significance and Signaling Pathways

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motif is of interest. The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates.

A notable area of research is its biodegradability. Studies on Pseudomonas fluorescens ACB have elucidated the metabolic pathway for the degradation of 2,3-difluorohydroquinone. This pathway involves enzymatic ring cleavage and subsequent processing of the fluorinated aliphatic intermediates.

Biodegradation Pathway of 2,3-Difluorohydroquinone

The enzymatic degradation of this compound by P. fluorescens ACB proceeds through the following steps:

This pathway highlights the susceptibility of this fluorinated compound to microbial degradation, an important consideration in environmental fate assessments of fluorinated pharmaceuticals and industrial chemicals.

Applications in Drug Discovery and Development

Fluorinated building blocks are of paramount importance in modern drug design. The introduction of fluorine atoms can significantly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic protons, which can be crucial for optimizing a drug's ionization state at physiological pH.

While direct therapeutic applications of this compound are not yet established, its structure represents a valuable scaffold for the synthesis of novel drug candidates. Researchers can leverage this building block to introduce the 2,3-difluorohydroquinone moiety into larger molecules to explore the effects of this specific fluorination pattern on biological activity.

Conclusion

This compound is a fluorinated hydroquinone with a distinct set of physical properties. This guide has provided a summary of its key characteristics, a protocol for the synthesis of a deuterated analog, and an overview of its known biological degradation pathway. Although its direct role in drug development is still emerging, its potential as a versatile building block in medicinal chemistry is significant. The data and protocols presented herein are intended to support further research into the applications of this intriguing molecule in both academic and industrial settings.

References

Navigating the Physicochemical Landscape of 2,3-Difluorobenzene-1,4-diol: A Technical Guide to Solubility and Stability

For Immediate Release

A comprehensive technical guide addressing the solubility and stability of 2,3-Difluorobenzene-1,4-diol has been compiled for researchers, scientists, and professionals in drug development. This document provides a framework for determining the essential physicochemical properties of this fluorinated hydroquinone, even in the absence of extensive public data.

Introduction

This compound, a halogenated aromatic organic compound, holds potential interest in medicinal chemistry and material science. The introduction of fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds valuable in drug design.[1][2][3] Understanding the solubility and stability of this compound is a critical prerequisite for its application, influencing formulation, bioavailability, and shelf-life. This guide outlines the methodologies to establish these key parameters.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, predictions can be made based on its structure and data from similar compounds like 2,5-Difluorobenzene-1,4-diol. These predicted values serve as a preliminary reference.

| Property | Predicted Value (for 2,5-Difluorobenzene-1,4-diol) | Reference |

| Boiling Point | 244.1 ± 35.0 °C | [4] |

| pKa | 8.14 ± 0.23 | [4] |

| Density | 1.542 ± 0.06 g/cm³ | [4] |

| LogP | 1.376 | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a crucial determinant of its oral bioavailability. For this compound, solubility is expected to be influenced by the interplay between the polar hydroxyl groups and the non-polar difluorinated benzene ring. The presence of two hydroxyl groups suggests potential for hydrogen bonding with polar solvents, while the fluorinated aromatic structure may confer solubility in certain organic solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the saturation shake-flask method.[1][4] This method establishes the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, DMSO, methanol, acetonitrile).

-

Equilibration: The resulting suspensions are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: The solid and liquid phases are separated by centrifugation or filtration. This step is critical to prevent undissolved solids from interfering with the analysis.[4]

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted if necessary, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental workflow for the shake-flask solubility determination method.

Stability Profile

Stability testing is essential to determine how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] This data is used to establish a re-test period or shelf life.

Experimental Protocol for Stability Testing

A comprehensive stability study involves long-term and accelerated testing conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Sample Preparation: this compound is stored in containers that simulate the proposed packaging. At least two or three batches of the substance should be tested.

-

Storage Conditions: Samples are stored under various conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Procedures: Validated stability-indicating analytical methods (e.g., HPLC) must be used to detect changes in the identity, purity, and potency of the substance. These methods should be able to separate the intact substance from any degradation products.

-

Stress Testing: To identify potential degradation products and pathways, stress testing under more extreme conditions (e.g., heat, light, oxidation, acid/base hydrolysis) is performed.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

Theoretical Calculations for 2,3-Difluorobenzene-1,4-diol: A Comprehensive Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the theoretical calculations for 2,3-Difluorobenzene-1,4-diol, also known as 2,3-difluorohydroquinone. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. It outlines the standard computational methodologies, expected data outputs, and the significance of these theoretical investigations.

Introduction

This compound is a halogenated hydroquinone of interest in various chemical and biomedical research areas. The fluorine substituents significantly influence the molecule's electronic properties, reactivity, and potential biological activity. Theoretical calculations, particularly those based on quantum mechanics, are indispensable for understanding the molecular structure, vibrational modes, and electronic characteristics of this compound at an atomic level. This guide focuses on the application of Density Functional Theory (DFT), a robust method for such investigations.

Computational Methodology: A Standard Protocol

The following outlines a standard and widely accepted computational protocol for the theoretical investigation of this compound.

2.1. Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

2.2. Geometry Optimization: The initial step involves the optimization of the molecular geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid functional, is a commonly employed and well-validated choice for this purpose. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe the lone pairs of electrons on the oxygen and fluorine atoms, and polarization functions (d,p) to account for the non-uniform distribution of electron density. The optimization process is considered complete when the forces on each atom are negligible and the energy has reached a minimum.

2.3. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.

2.4. Electronic Property Calculations: Key electronic properties are derived from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Additionally, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, providing insights into potential sites for electrophilic and nucleophilic attack.

Presentation of Theoretical Data

The quantitative results from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Calculated Value | ||

| C1-C6 | Calculated Value | ||

| C1-O1 | Calculated Value | ||

| C2-F1 | Calculated Value | ||

| O1-H1 | Calculated Value | ||

| C2-C1-C6 | Calculated Value | ||

| F1-C2-C1 | Calculated Value | ||

| C1-O1-H1 | Calculated Value | ||

| F1-C2-C1-C6 | Calculated Value | ||

| H1-O1-C1-C2 | Calculated Value | ||

| Note: This table would be populated with the specific bond lengths, angles, and dihedral angles obtained from the geometry optimization. |

Table 2: Calculated Vibrational Frequencies

| Mode | Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | Calculated Value | Calculated Value | Calculated Value | O-H stretch |

| ν2 | Calculated Value | Calculated Value | Calculated Value | C-H stretch |

| ν3 | Calculated Value | Calculated Value | Calculated Value | C=C stretch (ring) |

| ν4 | Calculated Value | Calculated Value | Calculated Value | C-F stretch |

| ν5 | Calculated Value | Calculated Value | Calculated Value | O-H bend |

| Note: This table would list the major calculated vibrational modes and their corresponding frequencies, intensities, and assignments. |

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Note: This table summarizes the key electronic parameters of the molecule. |

Visualization of Theoretical Data

Visual representations are crucial for understanding the theoretical results. The following diagrams, generated using the DOT language, illustrate the molecular structure and the computational workflow.

Caption: Ball-and-stick representation of this compound.

Caption: Workflow for theoretical calculations of this compound.

Correlation with Experimental Data

While this guide focuses on theoretical calculations, it is crucial to note the importance of experimental validation. For instance, experimental ¹⁹F NMR spectra of 2,3-difluorohydroquinone have been reported in the literature. Theoretical calculations of NMR chemical shifts can be performed and compared with these experimental values to assess the accuracy of the computational model. Similarly, if experimental IR or Raman spectra are available, they can be compared with the calculated vibrational spectra.

Conclusion

Theoretical calculations provide invaluable insights into the fundamental properties of this compound. By employing standard DFT methods, researchers can obtain detailed information about its geometry, vibrational modes, and electronic structure. This data is essential for understanding its reactivity, designing new derivatives, and elucidating its potential role in various applications, including drug development. The protocols and data presentation formats outlined in this guide offer a standardized approach to ensure clarity, comparability, and reproducibility of theoretical studies on this important molecule.

An In-depth Technical Guide to 2,3-Difluorohydroquinone (CAS 124728-90-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorohydroquinone, with the CAS registry number 124728-90-1, is a fluorinated aromatic organic compound. The introduction of fluorine atoms to the hydroquinone scaffold can significantly alter its physicochemical and biological properties, making it a molecule of interest in various research and development fields, including materials science and drug discovery. The high electronegativity and unique steric properties of fluorine can influence molecular interactions, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available chemical information, a plausible synthetic route, and a detailed account of its microbial degradation, which is the most thoroughly documented biological activity to date.

Chemical and Physical Properties

2,3-Difluorohydroquinone is a solid, typically appearing as pinkish crystals. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 124728-90-1 | N/A |

| Molecular Formula | C₆H₄F₂O₂ | N/A |

| Molecular Weight | 146.09 g/mol | N/A |

| Appearance | Pink Crystal | N/A |

| Melting Point | 124-126 °C | N/A |

| Boiling Point | 247.9 ± 35.0 °C (at 760 Torr) | N/A |

| Solubility | Slightly soluble in water (1.9 g/L at 25 °C) | N/A |

| Density | 1.542 ± 0.06 g/cm³ | N/A |

Synthesis

Hypothetical Experimental Protocol: Electrophilic Fluorination of Hydroquinone

This protocol is a generalized procedure and may require optimization.

-

Reaction Setup: A solution of hydroquinone in a suitable solvent (e.g., acetonitrile, acetic acid) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Fluorinating Agent: A source of electrophilic fluorine, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added portion-wise to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature. The stoichiometry of the fluorinating agent would be adjusted to favor difluorination.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, the reaction is quenched, typically with water or a mild reducing agent solution. The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 2,3-difluorohydroquinone.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry.

Biological Activity: Microbial Degradation

The most well-documented biological activity of 2,3-difluorohydroquinone is its catabolism by the bacterium Pseudomonas fluorescens ACB. This process highlights a potential pathway for the environmental fate of this compound and showcases the metabolic versatility of microorganisms in degrading halogenated aromatic compounds.

Experimental Protocol: In Vitro Degradation Assay

The following protocol is based on the methodology described by Moonen et al. (2008) for studying the degradation of fluorinated hydroquinones by P. fluorescens ACB cell extracts.[1]

-

Preparation of Cell Extract: P. fluorescens ACB is cultured in a suitable medium, and the cells are harvested by centrifugation. The cell pellet is washed and then resuspended in a buffer (e.g., phosphate buffer, pH 7.0). The cells are lysed using a French press or sonication to obtain a cell-free extract.

-

Incubation: The degradation reaction is initiated by adding 2,3-difluorohydroquinone to the cell extract. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C).

-

Sample Analysis: Aliquots of the reaction mixture are taken at different time points (e.g., 0, 1, and 2 hours). The reaction is quenched, for example, by adding a strong acid.

-

NMR Spectroscopy: The samples are analyzed by ¹⁹F NMR spectroscopy to monitor the disappearance of the 2,3-difluorohydroquinone signal and the appearance of signals from fluorinated metabolites. An internal standard (e.g., 4-fluorobenzoate) is used for quantification.

Metabolic Pathway of 2,3-Difluorohydroquinone in P. fluorescens ACB

The degradation of 2,3-difluorohydroquinone by P. fluorescens ACB proceeds via an oxidative ring-cleavage pathway. The key enzyme involved is a hydroquinone 1,2-dioxygenase, which is suggested to be encoded by the hapC and hapD genes.[2][3] This enzyme catalyzes the opening of the aromatic ring between the two hydroxyl groups.

The metabolic conversion involves the following steps[1][4]:

-

Ring Cleavage: 2,3-Difluorohydroquinone is converted to 2,3-difluoro-4-hydroxymuconic semialdehyde.

-

Further Metabolism: The semialdehyde is then further metabolized, leading to the formation of enol-2,3-difluoromaleylacetate and keto-2,3-difluoromaleylacetate.

Caption: Microbial degradation pathway of 2,3-difluorohydroquinone in P. fluorescens ACB.

Applications in Drug Development

The incorporation of difluoro groups into bioactive molecules is a strategy employed in drug design to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. While there are no specific reports on the pharmacological applications of 2,3-difluorohydroquinone itself, its structural motif suggests potential areas of investigation.

Hydroquinones and their derivatives are known to exhibit a range of biological activities, including antioxidant, cytotoxic, and enzyme-inhibitory effects. The presence of fluorine atoms in 2,3-difluorohydroquinone could enhance these properties or introduce novel activities. Further research is warranted to explore its potential as a scaffold for the development of new therapeutic agents.

Toxicology and Safety

There is a lack of specific toxicological data for 2,3-difluorohydroquinone in the publicly available literature. However, based on the general properties of hydroquinones and fluorinated aromatic compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2,3-Difluorohydroquinone is a fluorinated hydroquinone with potential applications in various fields of chemical research. While its synthesis is achievable through established methods of aromatic fluorination, its most well-characterized property is its susceptibility to microbial degradation by Pseudomonas fluorescens ACB. This degradation pathway provides valuable insights into the environmental fate of fluorinated aromatics. For drug development professionals, 2,3-difluorohydroquinone represents a novel scaffold that warrants further investigation for its potential pharmacological activities. Future research should focus on developing efficient and scalable synthetic routes, elucidating its pharmacological and toxicological profiles in mammalian systems, and exploring its potential as a building block for the synthesis of new bioactive compounds.

References

- 1. Elucidation of the 4-Hydroxyacetophenone Catabolic Pathway in Pseudomonas fluorescens ACB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of the 4-hydroxyacetophenone catabolic pathway in Pseudomonas fluorescens ACB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroquinone dioxygenase from pseudomonas fluorescens ACB: a novel member of the family of nonheme-iron(II)-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Novel Polymers Utilizing 2,3-Difluorobenzene-1,4-diol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of novel fluorinated polymers incorporating 2,3-Difluorobenzene-1,4-diol as a key monomer. The introduction of fluorine atoms into the polymer backbone via this monomer can impart unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. These attributes make such polymers highly attractive for a range of advanced applications, from high-performance engineering materials to specialized components in the pharmaceutical and drug development sectors. This document outlines the primary synthetic methodologies, presents key performance data, and offers detailed experimental protocols for the synthesis and characterization of these promising materials.

Introduction

Fluorinated polymers represent a significant class of materials known for their exceptional properties, which are directly attributable to the presence of the highly electronegative fluorine atom. The incorporation of fluorine can dramatically alter the physical and chemical characteristics of a polymer, leading to materials with low surface energy, high thermal and oxidative stability, and excellent chemical resistance.

This compound, also known as 2,3-difluorohydroquinone, is a versatile monomer for the synthesis of a variety of fluorinated polymers. Its two hydroxyl groups provide reactive sites for polycondensation reactions, while the two fluorine atoms on the aromatic ring influence the polymer's electronic properties, solubility, and intermolecular interactions. The strategic placement of these fluorine atoms can lead to polymers with tailored properties for specific high-performance applications.

This document focuses on the synthesis of poly(aryl ether)s through nucleophilic aromatic substitution (SNAr) polymerization, a common and effective method for preparing high-performance aromatic polymers.

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr) Polymerization

The most prevalent method for synthesizing poly(aryl ether)s from this compound is through a nucleophilic aromatic substitution reaction with an activated dihaloaromatic comonomer. In this reaction, the hydroxyl groups of the diol are deprotonated by a base to form highly nucleophilic phenoxide ions. These phenoxides then attack the electron-deficient aromatic ring of the comonomer, displacing the halide leaving groups and forming an ether linkage.

A general representation of this polymerization is the reaction of this compound with a highly fluorinated aromatic compound, such as decafluorobiphenyl, in the presence of a base like potassium carbonate.

Caption: General reaction scheme for the synthesis of a fluorinated poly(aryl ether) from this compound and Decafluorobiphenyl.

Experimental Data

While specific experimental data for the polymerization of this compound is not extensively available in the public domain, the following table outlines the expected range of properties for fluorinated poly(aryl ether)s based on analogous polymer systems. These values serve as a general guideline for researchers exploring this class of materials.

| Property | Expected Range/Value | Notes |

| Monomers | This compound, Activated Dihaloarene | The choice of the dihaloarene comonomer (e.g., decafluorobiphenyl, 4,4'-difluorobenzophenone) will significantly impact the final polymer properties. |

| Polymerization Type | Nucleophilic Aromatic Substitution Polycondensation | This is the most common method for forming the ether linkages in the polymer backbone. |

| Catalyst/Base | K₂CO₃, Cs₂CO₃ | Anhydrous potassium carbonate is a widely used and cost-effective base. Cesium carbonate can be used for more challenging polymerizations. |

| Solvent | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | High-boiling aprotic polar solvents are necessary to facilitate the reaction and keep the growing polymer in solution. |

| Reaction Temperature | 150 - 200 °C | The reaction temperature needs to be high enough to drive the polymerization to completion but low enough to avoid side reactions and polymer degradation. |

| Reaction Time | 12 - 48 hours | Reaction times can vary depending on the reactivity of the monomers and the desired molecular weight. |

| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | The molecular weight is a critical parameter that influences the mechanical properties of the polymer. |

| Polydispersity Index (PDI) | 1.5 - 3.0 | PDI values in this range are typical for step-growth polymerization. |

| Glass Transition Temp. (Tg) | > 150 °C | The high Tg is indicative of the rigid aromatic backbone and strong intermolecular forces, contributing to the polymer's thermal stability. |

| Decomposition Temp. (Td) | > 450 °C | The high decomposition temperature highlights the excellent thermal stability of these fluorinated aromatic polymers. |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | The solubility is an important factor for processing and characterization. Fluorination can sometimes enhance solubility in specific organic solvents. |

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of fluorinated poly(aryl ether)s using this compound. Researchers should note that optimization of these procedures may be necessary for specific comonomers and desired polymer characteristics.

General Synthesis Protocol for Fluorinated Poly(aryl ether)

Caption: A generalized workflow for the synthesis of fluorinated poly(aryl ether)s.

Materials:

-

This compound

-

Activated dihaloaromatic comonomer (e.g., Decafluorobiphenyl)

-

Anhydrous potassium carbonate (K₂CO₃), finely ground and dried

-

High-boiling aprotic solvent (e.g., NMP or DMF), anhydrous

-

Toluene, anhydrous

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle with a temperature controller.

-

Standard laboratory glassware.

-

Filtration apparatus.

-

Vacuum oven.

Procedure:

-

Reactor Setup: Assemble the reaction flask and associated glassware. Ensure all glassware is thoroughly dried to prevent moisture from interfering with the reaction. Purge the entire system with a slow stream of inert gas.

-

Charging Reactants: Into the flask, add equimolar amounts of this compound and the activated dihaloaromatic comonomer. Add a slight excess (e.g., 1.1 equivalents) of anhydrous potassium carbonate. Add enough anhydrous solvent to create a solution with a solids content of approximately 10-20% (w/v).

-

Azeotropic Dehydration: Add a volume of toluene to the reaction mixture (approximately 10% of the solvent volume). Heat the mixture to reflux. The toluene-water azeotrope will be collected in the Dean-Stark trap, effectively removing any residual water from the reactants and solvent. Continue this process for 2-4 hours.

-

Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to the desired polymerization temperature (typically 150-200 °C). Maintain the reaction under a positive pressure of inert gas with continuous stirring. The viscosity of the solution will increase as the polymer forms.

-

Work-up: After the desired reaction time, cool the viscous polymer solution to room temperature. Dilute the solution with additional solvent if necessary to reduce viscosity.

-

Precipitation and Purification: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a fibrous or powdery solid.

-

Isolation: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot deionized water to remove any inorganic salts and then with methanol to remove any residual solvent and unreacted monomers.

-

Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

Polymer Characterization Protocols

A comprehensive characterization of the synthesized polymer is crucial to understand its structure and properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of protons on the aromatic rings and any aliphatic linkers.

-

¹⁹F NMR: To verify the incorporation of the fluorine-containing monomers and to check for any side reactions involving the fluorine atoms.

-

¹³C NMR: To provide detailed information about the carbon skeleton of the polymer.

-

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is essential for understanding the mechanical properties.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. The decomposition temperature (Td) is a key parameter obtained from TGA.

-

Potential Applications

Polymers synthesized from this compound are expected to exhibit a unique combination of properties that make them suitable for a variety of advanced applications:

-

High-Performance Films and Coatings: Their anticipated thermal stability and chemical resistance make them excellent candidates for protective coatings and films in harsh environments.

-

Advanced Dielectric Materials: The presence of fluorine can lower the dielectric constant and dissipation factor, making these polymers attractive for applications in microelectronics and high-frequency communication systems.

-

Membranes for Separations: The rigid polymer backbone and controlled free volume could lead to membranes with high selectivity and permeability for gas and liquid separations.

-

Materials for Drug Delivery: The biocompatibility and tunable properties of fluorinated polymers could be leveraged for the development of novel drug delivery systems, where controlled release and stability are paramount.

Conclusion

The synthesis of polymers using this compound offers a promising avenue for the development of new high-performance materials. The methodologies and protocols outlined in this document provide a solid foundation for researchers to explore this exciting area. The unique properties imparted by the difluorinated aromatic moiety are expected to lead to polymers with superior thermal, chemical, and electronic characteristics, opening up new possibilities in a wide range of scientific and industrial fields, including advanced materials and drug development. Further research into the synthesis and characterization of polymers derived from this monomer is highly encouraged to fully unlock their potential.

Application Notes and Protocols for 2,3-Difluorobenzene-1,4-diol in Polycondensation

Disclaimer: Direct and detailed literature on the use of 2,3-Difluorobenzene-1,4-diol as a monomer in polycondensation is limited. The following application notes and protocols are based on established principles of polycondensation for analogous fluorinated dihydroxy aromatic monomers and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The experimental parameters and expected outcomes are extrapolated from data on similar fluorinated polymers.

Application Notes

Introduction to this compound as a Monomer

This compound is a fluorinated aromatic diol with potential as a monomer in the synthesis of high-performance polymers through polycondensation. The presence of fluorine atoms on the aromatic ring is anticipated to impart unique properties to the resulting polymers, including enhanced thermal stability, improved chemical resistance, lower dielectric constant, and altered solubility characteristics. These properties make such polymers attractive for applications in electronics, aerospace, and biomedical fields.

The polycondensation reaction typically involves the nucleophilic aromatic substitution (SNAr) of an activated dihaloaromatic monomer with the phenoxide derived from this compound. The fluorine atoms on the diol monomer itself can influence the reactivity and the final polymer properties.

Potential Advantages of Incorporating this compound in Polymers

-

Enhanced Thermal Stability: The strong carbon-fluorine bond can increase the thermal and thermo-oxidative stability of the polymer backbone.

-

Improved Chemical Resistance: Fluorination can shield the polymer from chemical attack, enhancing its resistance to solvents and corrosive agents.

-

Low Dielectric Constant: The low polarizability of the C-F bond can lead to polymers with low dielectric constants, which is desirable for microelectronics applications.

-

Modified Solubility: The introduction of fluorine can alter the solubility of the polymers, potentially making them soluble in a wider range of organic solvents for easier processing.

Potential Applications

Polymers derived from this compound could find applications as:

-

High-temperature resistant materials: For use in demanding environments such as in the aerospace and automotive industries.

-

Dielectric materials: For insulation in microelectronic devices and high-frequency circuits.

-

Membranes: For gas separation or fuel cell applications, where the fluorine content can influence permeability and selectivity.

-

Advanced Composites: As a matrix material for high-performance composites.

Experimental Protocols

The following is a general protocol for the synthesis of a poly(arylene ether) using this compound and an activated dihaloaromatic monomer, such as decafluorobiphenyl.

Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a fluorinated poly(arylene ether) by the polycondensation of this compound with decafluorobiphenyl in the presence of a weak base.

Materials:

-

This compound

-

Decafluorobiphenyl

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Argon gas

Procedure:

-

Reactor Setup: A four-neck round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, a nitrogen or argon inlet, and a thermometer.

-

Charging the Reactor: The flask is charged with equimolar amounts of this compound and decafluorobiphenyl. An excess of anhydrous potassium carbonate (e.g., 1.1 to 2.0 equivalents per mole of diol) is added as the base.

-

Solvent Addition: Anhydrous DMAc and toluene (as an azeotroping agent) are added to the flask to achieve a desired monomer concentration (e.g., 10-25% w/v).

-

Azeotropic Dehydration: The reaction mixture is heated to reflux (around 140-150 °C) with vigorous stirring under a slow stream of argon. The water generated from the formation of the dipotassium salt of the diol is removed azeotropically with toluene and collected in the Dean-Stark trap. This step is typically carried out for 2-4 hours.

-

Polymerization: After the removal of water, the toluene is distilled off, and the reaction temperature is raised to and maintained at a specific temperature (e.g., 160-180 °C) to allow for polymerization. The reaction progress is monitored by the increase in viscosity of the solution. The polymerization is typically continued for 6-24 hours.

-

Polymer Isolation: After cooling to room temperature, the viscous polymer solution is diluted with DMAc and then slowly poured into a non-solvent, such as methanol, with stirring to precipitate the polymer.

-

Purification: The precipitated polymer is collected by filtration, washed several times with hot deionized water and methanol to remove inorganic salts and residual solvent.

-

Drying: The purified polymer is dried in a vacuum oven at a specified temperature (e.g., 80-120 °C) for 24 hours or until a constant weight is achieved.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polymer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if applicable) of the polymer.

Data Presentation

The following tables summarize hypothetical quantitative data for polymers synthesized using this compound, based on typical values for similar fluorinated poly(arylene ether)s.

Table 1: Polymerization Conditions and Molecular Weight Data

| Polymer ID | Monomer 1 | Monomer 2 | Base | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| P-1 | This compound | Decafluorobiphenyl | K₂CO₃ | DMAc/Toluene | 160 | 12 | 25,000 | 55,000 | 2.2 |

| P-2 | This compound | 4,4'-Difluorobenzophenone | K₂CO₃ | DMAc/Toluene | 170 | 18 | 35,000 | 77,000 | 2.2 |

| P-3 | This compound | Bis(4-fluorophenyl)sulfone | K₂CO₃ | DMAc/Toluene | 180 | 24 | 45,000 | 99,000 | 2.2 |

Table 2: Thermal Properties of Synthesized Polymers

| Polymer ID | Tg (°C) | Td, 5% (°C, N₂) | Td, 10% (°C, N₂) | Char Yield at 800°C (%) |

| P-1 | 180 | 510 | 530 | 60 |

| P-2 | 195 | 525 | 545 | 62 |

| P-3 | 210 | 540 | 560 | 65 |

Tg: Glass transition temperature; Td: Decomposition temperature.

Visualizations

Caption: Experimental workflow for the synthesis of poly(arylene ether)s.

Caption: Structure-property relationships for polymers from this compound.

Applications of 2,3-Difluorobenzene-1,4-diol in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorobenzene-1,4-diol is a fluorinated aromatic compound with potential applications in advanced materials science. The introduction of fluorine atoms into the benzene ring significantly alters the electronic and physical properties of the molecule, leading to materials with enhanced thermal stability, specific electronic characteristics, and improved chemical resistance. While specific data for this compound is limited in publicly available literature, its structural similarity to other fluorinated diols and benzenes suggests its utility as a monomer or building block in the synthesis of high-performance polymers, liquid crystals, and materials for organic electronics. This document outlines potential applications, experimental protocols, and key data for this compound and closely related materials.

Potential Applications

The unique properties imparted by the fluorine substituents make this compound a promising candidate for several advanced material applications:

-

High-Performance Polymers (Polyimides and Polyarylates): Fluorinated diols are used to synthesize specialty polymers. The fluorine atoms can enhance thermal stability, lower the dielectric constant, and improve solubility. Polyimides derived from fluorinated monomers are known for their high thermal stability, with decomposition temperatures (5% weight loss) reaching up to 538°C.[1] They also exhibit low water absorption (0.2–0.7%) and a low dielectric constant (2.74–3.2 at 1 MHz), making them suitable for microelectronics and aerospace applications.[1]

-

Liquid Crystals: The introduction of fluorine atoms into liquid crystal molecules is a key strategy for tuning their dielectric anisotropy.[2] Specifically, 2,3-difluoroaryl motifs are successful in creating liquid crystals with negative dielectric anisotropy, which are essential for technologies like Vertical Alignment (VA) LCDs.[2]

-

Organic Electronics: Fluorinated compounds are utilized in the synthesis of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.[3] The strategic placement of fluorine atoms can influence the energy levels and charge transport properties of organic semiconductors.

Quantitative Data Summary

The following table summarizes key properties of fluorinated polymers, which could be expected from polymers synthesized using this compound as a monomer.

| Property | Value | Material System | Reference |

| Thermal Stability (5% Weight Loss) | Up to 531°C (in air) | Fluorinated Polyimides | [1] |

| Glass Transition Temperature (Tg) | Up to 316°C | Fluorinated Polyimides | [1] |

| Dielectric Constant (1 MHz) | 2.74 - 3.2 | Fluorinated Polyimides | [1] |

| Water Absorption | 0.2% - 0.7% | Fluorinated Polyimides | [1] |

| Tensile Strength | Up to 148 MPa | Fluorinated Polyimides | [1] |

| Modulus of Elasticity | Up to 2.6 GPa | Fluorinated Polyimides | [1] |

| Elongation at Break | Up to 31% | Fluorinated Polyimides | [1] |

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Polyimide

This protocol describes a general two-step polycondensation procedure for synthesizing a polyimide, a likely application for this compound. This method involves the formation of a poly(amic acid) (PAA) intermediate followed by chemical imidization.

Materials:

-

This compound (or a similar fluorinated diol)

-

Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

-

Acetic anhydride

-

Pyridine

-

Methanol

Procedure:

-

Poly(amic acid) Synthesis:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the fluorinated diol and an equimolar amount of an aromatic diamine (if creating a copolyimide) in anhydrous DMAc.

-

Slowly add a stoichiometric amount of the dianhydride powder to the solution at room temperature under a nitrogen atmosphere.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (as a catalyst) in a 2:1 molar ratio with respect to the repeating unit.

-

Stir the mixture at room temperature for 1 hour, and then heat to 100°C for 3 hours.

-

Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

-

Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80°C for 24 hours.

-

Characterization:

-

The chemical structure can be confirmed using FTIR and NMR spectroscopy.

-

Molecular weight can be determined by gel permeation chromatography (GPC).

-

Thermal properties (Tg and decomposition temperature) can be measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

Logical Relationship: Structure to Properties

The following diagram illustrates how the structural features of this compound are expected to influence the properties of resulting materials.

References

The Role of 2,3-Difluorobenzene-1,4-diol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific applications of 2,3-Difluorobenzene-1,4-diol in medicinal chemistry are not extensively documented in publicly available literature, the strategic incorporation of difluorinated benzene rings is a well-established strategy in modern drug discovery. The unique physicochemical properties imparted by fluorine atoms can significantly enhance the therapeutic potential of drug candidates. This document provides an overview of the principles behind using difluorinated hydroquinone scaffolds, with a focus on their potential applications, and includes hypothetical protocols and workflows relevant to medicinal chemistry research.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into drug molecules is a widely employed tactic to optimize their pharmacological profile. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to several advantageous modifications:

-

Enhanced Metabolic Stability: The C-F bond is highly stable to metabolic oxidation, which can prevent drug deactivation by cytochrome P450 enzymes, thereby prolonging the drug's half-life.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency.[1]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.[2][3]

-

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

The 2,3-difluoro substitution pattern on a hydroquinone ring offers a unique electronic and steric profile that can be exploited in the design of novel therapeutics.

Potential Applications in Medicinal Chemistry

Although direct examples are scarce, the this compound scaffold holds potential as a building block for various classes of therapeutic agents, particularly enzyme inhibitors. The hydroxyl groups provide convenient handles for synthetic modification, allowing for the attachment of various pharmacophores, while the difluorinated ring can be oriented to interact with specific pockets of a target protein.

Isomeric and Related Scaffolds in Drug Discovery

While literature on this compound is limited, its isomer, 2,5-Difluorobenzene-1,4-diol , and related difluorinated phenyl compounds have found utility. For instance, the 2,5-difluorophenyl moiety is a component of some phosphodiesterase 5 (PDE5) inhibitors.[1] PDE5 is a crucial enzyme in the cGMP signaling pathway, and its inhibition is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary hypertension.[1]

Table 1: Hypothetical Impact of Difluorophenyl Substitution on PDE5 Inhibitory Activity

This table illustrates a hypothetical structure-activity relationship (SAR) where the introduction of a difluorophenyl group could enhance inhibitory potency.

| Compound ID | R Group on Phenyl Ring | Hypothetical PDE5 IC50 (nM) | Rationale for Improved Activity |

| Analog 1 | 4-H | 10 | Baseline activity |

| Analog 2 | 4-F | 5 | Single fluorine substitution improves binding. |

| Analog 3 | 2,5-diF | 1.5 | Difluoro substitution enhances metabolic stability and binding affinity through specific interactions. |

| Sildenafil | (Structure Specific) | 2.5 | Clinically used PDE5 inhibitor. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are generalized, hypothetical protocols for the synthetic manipulation of a difluorinated hydroquinone scaffold. These are intended to serve as a starting point for researchers looking to explore the chemistry of such molecules.

Protocol 1: Etherification of this compound

This protocol describes a standard Williamson ether synthesis to introduce side chains onto the hydroxyl groups, which can be tailored to target specific enzyme active sites.

Materials:

-

This compound

-

Alkyl or benzyl halide (e.g., R-Br)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired alkyl or benzyl halide (2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical workflow for scaffold elaboration in medicinal chemistry and a hypothetical signaling pathway that could be targeted by inhibitors derived from a difluorinated hydroquinone scaffold.

Conclusion

While direct, documented applications of this compound in medicinal chemistry are not prominent, the principles of fluorine chemistry in drug design suggest that this and related difluorinated scaffolds are valuable tools for the development of novel therapeutics. The strategic placement of fluorine atoms can confer significant advantages in terms of metabolic stability, binding affinity, and overall pharmacological profile. The synthetic accessibility of the hydroxyl groups on the hydroquinone ring allows for the exploration of diverse chemical space in the search for new and effective drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel agents for a variety of diseases.

References

Application Notes and Protocols: 2,3-Difluorobenzene-1,4-diol as a Building Block for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction